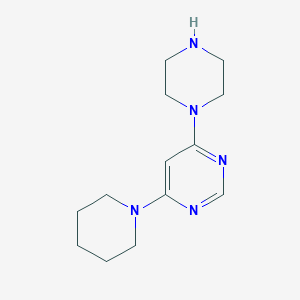

4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine

Descripción general

Descripción

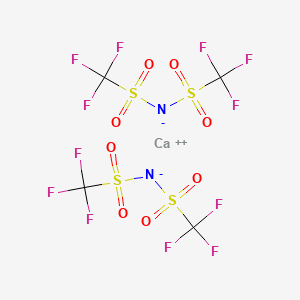

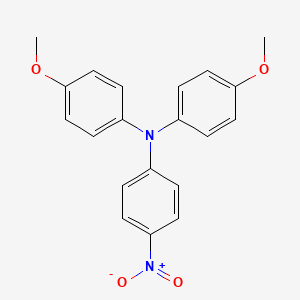

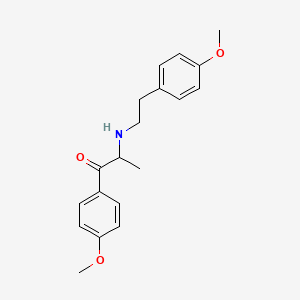

“4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is a compound with the CAS Number: 1204296-32-1 . It has a molecular weight of 247.34 . The IUPAC name for this compound is 4-(1-piperazinyl)-6-(1-piperidinyl)pyrimidine . This compound has gained significant attention in the field of scientific research due to its properties and potential applications.

Molecular Structure Analysis

The InChI code for “4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is 1S/C13H21N5/c1-2-6-17(7-3-1)12-10-13(16-11-15-12)18-8-4-14-5-9-18/h10-11,14H,1-9H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine” is a solid compound . It has a molecular weight of 247.34 .Aplicaciones Científicas De Investigación

1. Antipsychotic Potential

4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine derivatives have shown potential as antipsychotic agents. A study by Raviña et al. (2000) explored conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors. These compounds, including those with 4-(2-pyrimidinyl)piperazine, displayed potential as antipsychotic drugs with varying potency and selectivity based on the amine fragment attached (Raviña et al., 2000).

2. Broad Spectrum Protein Kinase Inhibitor

The compound CTx-0294885, a piperazinyl analogue, was synthesized using a hybrid flow and microwave approach, demonstrating its role as a broad spectrum protein kinase inhibitor. This methodology offers enhanced yields and atom economy, highlighting its significance in the synthesis of such inhibitors (Russell et al., 2015).

3. Potential in Treating Type 2 Diabetes

PF-00734200, a compound containing the 4-(pyrimidin-2-yl)piperazin-1-yl moiety, was investigated for its role as a dipeptidyl peptidase IV inhibitor, indicating its potential in treating type 2 diabetes. The study encompassed the metabolism, excretion, and pharmacokinetics of this compound in rats, dogs, and humans (Sharma et al., 2012).

4. Anti-Proliferative Activities

Compounds with substituted pyrimidine-piperazine conjugates were synthesized and evaluated for their anti-proliferative activities against human breast cancer and kidney cells. These studies provide insights into the structure-activity relationship and potential therapeutic applications (Parveen et al., 2017).

5. Androgen Receptor Downregulator

A study focused on developing androgen receptor downregulators for prostate cancer treatment identified a piperazin-1-yl compound, AZD3514, as a promising clinical candidate. This compound's synthesis addressed previous issues with physical properties and selectivity, leading to its evaluation in clinical trials (Bradbury et al., 2013).

6. 5-HT7 Receptor Antagonists

Piperazin-1-yl substituted unfused heterobiaryls, including compounds with 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, were synthesized and studied as ligands for 5-HT7 receptors. These studies helped to understand the structural features affecting binding affinity, providing insights into therapeutic potential for neurological disorders (Strekowski et al., 2016).

Propiedades

IUPAC Name |

4-piperazin-1-yl-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-2-6-17(7-3-1)12-10-13(16-11-15-12)18-8-4-14-5-9-18/h10-11,14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEMOAFNBCGPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1419646.png)